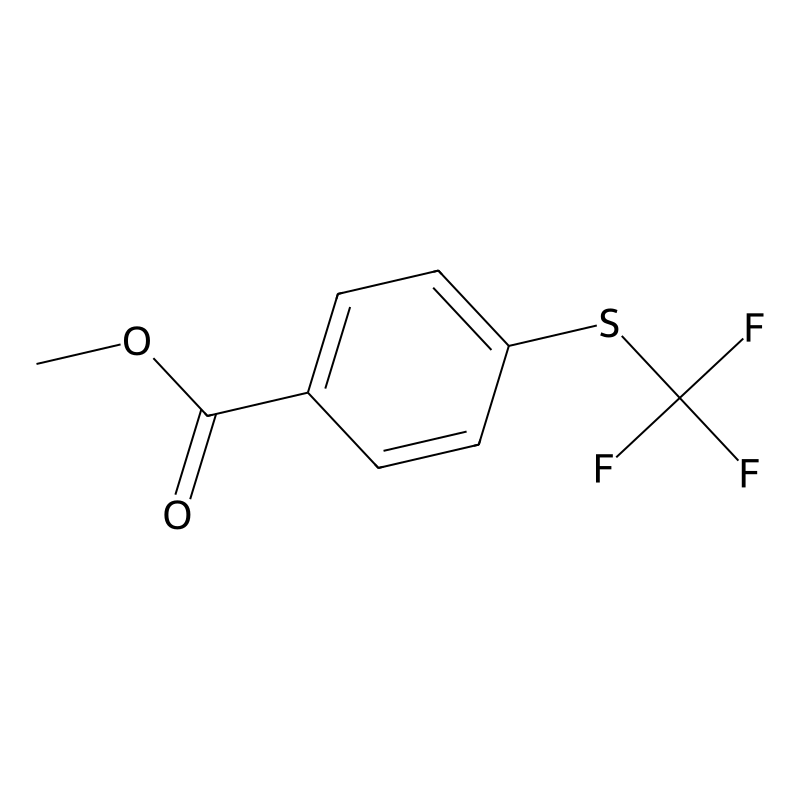

Methyl 4-(trifluoromethylthio)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field

Organic Chemistry

Application Summary

“Methyl 4-(trifluoromethyl)benzoate” is an ester used in organic synthesis.

Scientific Field

Agrochemical and Pharmaceutical Industries

Application Summary

Results or Outcomes

Methyl 4-(trifluoromethylthio)benzoate is an organic compound characterized by the presence of a trifluoromethylthio group attached to a benzoate structure. Its molecular formula is , and it has a molecular weight of approximately 222.18 g/mol. The compound is notable for its unique trifluoromethylthio functional group, which imparts distinctive physical and chemical properties, making it valuable in various chemical applications and biological studies.

There is no current information available on the specific mechanism of action of Methyl 4-(trifluoromethylthio)benzoate in biological systems.

Due to the lack of specific research on this compound, safety information is not available. However, considering the presence of the trifluoromethylthio group, it's advisable to handle it with care, assuming potential irritation and toxicity similar to other trifluoromethylthio-containing compounds [].

- Nucleophilic substitution: The trifluoromethylthio group can be replaced by nucleophiles under suitable conditions.

- Electrophilic substitution: The compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

- Trifluoromethylthiolation reactions: These are valuable for late-stage modifications of drug candidates, enabling the introduction of trifluoromethylthio groups into various substrates through palladium-catalyzed processes .

Several synthetic methods exist for producing methyl 4-(trifluoromethylthio)benzoate:

- Direct Trifluoromethylthiolation: This method involves the direct introduction of the trifluoromethylthio group onto the aromatic ring using reagents like silver trifluoromethylthiolate in the presence of a palladium catalyst .

- Multi-step Synthesis: A common approach involves starting from p-tolylmagnesium chloride and undergoing a series of reactions including halogenation and nitration followed by hydrolysis to yield the desired benzoate .

- Refluxing with Trifluoromethylthiol: Another method includes refluxing benzoic acid derivatives with trifluoromethylthiol in the presence of a suitable acid catalyst .

Methyl 4-(trifluoromethylthio)benzoate has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways.

- Agricultural Chemicals: The compound may be utilized in developing agrochemicals due to its potential biological activity.

- Material Science: Its unique properties make it suitable for use in specialized materials and coatings.

Methyl 4-(trifluoromethylthio)benzoate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Methyl 4-(methylthio)benzoate | 3795-79-7 | 0.90 | Contains a methylthio group instead |

| 4-(Trifluoromethylthio)benzoic acid | 330-17-6 | 0.98 | Acidic form without esterification |

| 3-(Trifluoromethylthio)benzoic acid | 946-65-6 | 0.98 | Different positional isomer |

| Methyl 4-(difluoromethylthio)benzoate | 4837-26-7 | 0.90 | Contains difluoromethyl instead |

Methyl 4-(trifluoromethylthio)benzoate stands out due to its trifluoromethylthio group, which enhances its chemical reactivity and potential utility in drug design compared to other similar compounds that may not possess this unique functionalization.

The synthesis of fluorinated benzoates dates back to early advances in organofluorine chemistry, which began with pioneering work by Alexander Borodin in the 19th century on halogen exchange reactions. Modern developments in trifluoromethylthiolation reagents, such as N-(trifluoromethylthio)phthalimide and α-cumyl trifluoromethanesulfenate, have enabled systematic introduction of the -SCF₃ group into aromatic systems. Methyl 4-(trifluoromethylthio)benzoate emerged as a key intermediate in this context, leveraging continuous flow synthesis and electrophilic trifluoromethylthiolation protocols.

Significance in Organofluorine Chemistry

The compound exemplifies the integration of trifluoromethylthio functionality into aromatic esters, a motif critical in pharmaceuticals and agrochemicals. Fluorinated esters like methyl 4-(trifluoromethylthio)benzoate enhance metabolic stability, lipophilicity, and bioavailability in drug candidates. Its synthesis aligns with broader trends in green chemistry, utilizing scalable methods such as flow chemistry to minimize waste and improve efficiency.

Position in Trifluoromethylthio Compounds Classification

Methyl 4-(trifluoromethylthio)benzoate belongs to the aryl trifluoromethylthio esters subclass, distinct from:

This classification underscores its role as a versatile building block for further functionalization.

Molecular Structure and Configuration

Methyl 4-(trifluoromethylthio)benzoate exhibits a para-disubstituted benzene ring architecture with two distinct functional groups positioned at the 1 and 4 positions [1] [2] [3]. The molecular structure consists of a central aromatic benzene ring serving as the core scaffold, with a methyl ester group (-CO₂CH₃) at position 1 and a trifluoromethylthio group (-SCF₃) at the para position (position 4) [3] [4].

The compound demonstrates a planar aromatic system with extended conjugation between the benzene ring and the carbonyl group of the ester functionality [5]. The trifluoromethylthio substituent introduces significant electronic perturbation to the aromatic system due to its strong electron-withdrawing nature [6] [7]. This substitution pattern creates a push-pull electronic arrangement where the electron-withdrawing ester and trifluoromethylthio groups both contribute to reducing electron density in the aromatic ring [8] [9].

The spatial arrangement of the molecule shows the trifluoromethylthio group extending perpendicular to the aromatic plane, with the three fluorine atoms arranged in a tetrahedral geometry around the central carbon atom [5]. The ester group maintains coplanarity with the benzene ring, facilitating optimal orbital overlap and conjugation [10].

Physical Characteristics

Boiling Point and Melting Point Parameters

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 205.8±40.0 °C (Predicted) | ChemicalBook [2] |

| Boiling Point | 117 °C at 20 mmHg | Apollo Scientific [4] |

| Physical State | White to pale yellow solid/oil | Literature reports [4] |

The compound exhibits a relatively high boiling point attributed to the presence of multiple electronegative fluorine atoms and the aromatic system, which contribute to intermolecular interactions [2] [4]. The reduced pressure boiling point of 117 °C at 20 mmHg indicates moderate volatility under standard laboratory conditions [4].

Density and Solubility Profile

| Property | Value | Reference |

|---|---|---|

| Density | 1.36±0.1 g/cm³ (Predicted) | ChemicalBook [2] |

| Molecular Weight | 236.21 g/mol | Multiple sources [1] [2] [3] |

The predicted density of 1.36 g/cm³ reflects the high atomic mass contribution from fluorine and sulfur atoms within the molecular framework [2]. The trifluoromethylthio group significantly increases the molecular density compared to analogous compounds lacking fluorine substitution [6] [7].

The compound demonstrates enhanced lipophilicity due to the trifluoromethylthio group, which is known to improve partition coefficients and membrane permeability [6] [7]. This characteristic makes the compound particularly valuable in pharmaceutical applications where bioavailability enhancement is desired [9].

Spectroscopic Properties

The nuclear magnetic resonance spectroscopic data provides detailed insight into the molecular environment of each atom within the structure [5]:

| NMR Type | Chemical Shift (δ ppm) | Assignment | Coupling Pattern |

|---|---|---|---|

| ¹H NMR | 8.08 (d, J = 8.5 Hz, 2H) | Aromatic H (ortho to CO₂Me) | Doublet |

| ¹H NMR | 7.71 (d, J = 8.0 Hz, 2H) | Aromatic H (ortho to SCF₃) | Doublet |

| ¹H NMR | 4.40 (q, J = 7.1 Hz, 2H) | OCH₂ (ester) | Quartet |

| ¹H NMR | 1.40 (t, J = 7.1 Hz, 3H) | CH₃ (ester) | Triplet |

The aromatic proton signals demonstrate the electronic influence of both substituents. The protons ortho to the carboxyl group appear at 8.08 ppm, reflecting significant deshielding from the electron-withdrawing ester functionality [5]. The protons ortho to the trifluoromethylthio group resonate at 7.71 ppm, indicating substantial electronic withdrawal by this group as well [5].

The ¹³C NMR spectrum reveals critical information about the carbon framework:

| Carbon Type | Chemical Shift (δ ppm) | Assignment |

|---|---|---|

| Carbonyl | 165.5 | C=O (ester) |

| Aromatic | 135.5, 132.6, 130.8, 129.7 | Benzene carbons |

| Trifluoromethyl | 129.3 (q, ¹J(C,F) = 306.5 Hz) | CF₃ carbon |

| Ester | 61.5, 14.2 | OCH₂, CH₃ |

The ¹⁹F NMR spectrum displays a characteristic singlet at -41.9 ppm for the trifluoromethyl group, confirming the presence and chemical environment of the fluorine atoms [5].

Chemical Composition Analysis

Molecular Formula and Weight Validation

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇F₃O₂S | Multiple sources [1] [2] [3] |

| Molecular Weight | 236.21 g/mol | ChemSpider [3], ChemicalBook [2] |

| CAS Number | 88489-60-5 | Multiple sources [1] [2] [3] [4] |

| MDL Number | MFCD06203725 | Multiple sources [1] [2] [3] [4] |

The molecular formula C₉H₇F₃O₂S reflects the precise atomic composition: nine carbon atoms forming the benzene ring and ester framework, seven hydrogen atoms distributed between aromatic and aliphatic positions, three fluorine atoms in the trifluoromethylthio group, two oxygen atoms in the ester functionality, and one sulfur atom linking the trifluoromethyl group to the aromatic system [1] [2] [3].

The molecular weight of 236.21 g/mol represents the sum of individual atomic contributions, with significant mass contribution from the three fluorine atoms (57 g/mol) and the sulfur atom (32 g/mol) [2] [3].

Structural Elements and Functional Group Distribution

The compound contains four primary structural elements that define its chemical behavior [3] [4]:

Trifluoromethylthio Group (-SCF₃): This substituent represents the most electronically influential component of the molecule. The trifluoromethylthio group exhibits strong electron-withdrawing properties through both inductive and field effects [6] [7]. The high electronegativity of fluorine atoms (4.0 on the Pauling scale) creates a highly polarized C-F bond system that withdraws electron density from the aromatic ring [8] [9]. This group enhances lipophilicity while maintaining metabolic stability, making it particularly valuable in medicinal chemistry applications [6] [7].

Methyl Ester Functionality (-CO₂CH₃): The ester group provides additional electron-withdrawing character through resonance and inductive effects [11]. The carbonyl carbon exhibits electrophilic character due to the electron-withdrawing oxygen atoms, making this position susceptible to nucleophilic attack during hydrolysis reactions [11]. The ester functionality contributes to the compound's polarity and influences its solubility characteristics in polar solvents [11].

Para-Disubstituted Benzene Ring: The aromatic core provides structural rigidity and enables extended conjugation between the substituents [10]. The para-substitution pattern (1,4-disubstitution) creates a linear arrangement of electron-withdrawing groups that maximizes electronic communication across the aromatic system [12] [13]. This substitution pattern is particularly important for electronic properties, as both substituents can simultaneously influence the aromatic electron density [12] [13].

Electronic Integration: The combination of these structural elements creates a highly electron-deficient aromatic system. Both the trifluoromethylthio and ester groups function as strong electron-withdrawing substituents, significantly reducing the nucleophilic character of the benzene ring [8] [12]. This electronic configuration influences reactivity patterns, spectroscopic properties, and potential biological activity of the compound [9] [12].

From 4-(Trifluoromethylthio)benzoic Acid

The most straightforward classical approach to synthesize methyl 4-(trifluoromethylthio)benzoate involves the esterification of 4-(trifluoromethylthio)benzoic acid with methanol. This precursor acid can be prepared through several established routes, including the oxidation of 4-(trifluoromethylthio)toluene derivatives or direct trifluoromethylthiolation of 4-carboxybenzoic acid derivatives [1] [2] [3].

The preparation of 4-(trifluoromethylthio)benzoic acid typically proceeds through copper-mediated oxidative trifluoromethylthiolation of para-substituted aromatic compounds. Research has demonstrated that this acid can be synthesized using silver trifluoromethylthiolate reagents in the presence of copper catalysts under mild oxidative conditions [2] [3]. The compound exhibits a melting point of approximately 219-220°C and serves as a versatile intermediate for various pharmaceutical and agrochemical applications [4].

Industrial preparation of 4-(trifluoromethylthio)benzoic acid often employs the transformation of para-toluic acid derivatives through halogenation followed by nucleophilic substitution with trifluoromethylthiolate sources. Alternative routes include the direct functionalization of benzoic acid derivatives using electrophilic trifluoromethylthiolating reagents such as N-(trifluoromethylthio)phthalimide under copper catalysis [5] [6].

Esterification Pathways

Fischer esterification represents the most traditional method for converting 4-(trifluoromethylthio)benzoic acid to its methyl ester. This reaction typically requires acid catalysis, commonly using concentrated sulfuric acid, and proceeds under reflux conditions for 6-12 hours. The reaction is inherently reversible and requires removal of water to drive the equilibrium toward ester formation. Expected yields range from 60-85% depending on reaction conditions and purification methods [7] [8].

The mechanism of Fischer esterification involves protonation of the carboxylic acid carbonyl, followed by nucleophilic attack of methanol and subsequent elimination of water. The trifluoromethylthio substituent, being electron-withdrawing, enhances the electrophilicity of the carbonyl carbon, potentially accelerating the esterification process compared to unsubstituted benzoic acid derivatives [8].

More modern esterification approaches include the use of dicyclohexylcarbodiimide coupling reactions, which proceed under mild conditions at room temperature. This method typically involves treatment of 4-(trifluoromethylthio)benzoic acid with methanol in the presence of dicyclohexylcarbodiimide and catalytic amounts of 4-dimethylaminopyridine in dichloromethane. Yields of 75-95% are commonly achieved, though the formation of dicyclohexylurea byproduct requires careful purification [1] [9].

Steglich esterification, employing dicyclohexylcarbodiimide with 4-dimethylaminopyridine as a nucleophilic catalyst, provides excellent yields under mild conditions but suffers from the formation of urea byproducts that can be difficult to separate. The Mitsunobu reaction offers an alternative approach, particularly useful for sterically hindered substrates, utilizing triphenylphosphine and diethyl azodicarboxylate to activate the carboxylic acid toward nucleophilic attack by methanol [9].

Modern Synthetic Approaches

Trifluoromethylselenolation of Boronic Acids

Recent advances in organoselenium chemistry have led to the development of trifluoromethylselenolation methodologies that can be adapted for the synthesis of trifluoromethylthio compounds. The use of trifluoromethylselenyl chloride, generated in situ from benzyl selenocyanate and trifluoromethyltrimethylsilane, provides access to trifluoromethylselenylated intermediates that can be subsequently converted to the corresponding trifluoromethylthio derivatives [10] [11] [12].

The one-pot strategy for generating trifluoromethylselenyl chloride involves treatment of benzyl selenocyanate with excess trifluoromethyltrimethylsilane in the presence of tetrabutylammonium fluoride as an activator. This methodology has been successfully applied to aromatic and heteroaromatic boronic acids, yielding trifluoromethylselenylated products in moderate yields. However, the high reactivity of the in situ generated trifluoromethylselenyl chloride often leads to side reactions and dimerization, limiting the overall efficiency of the process [11] [12].

Cross-coupling reactions with aromatic boronic acids using stoichiometric amounts of copper have been investigated, though yields remain moderate due to the overly high reactivity of trifluoromethylselenyl chloride and the presence of generated benzyl chloride byproducts. The development of more controlled reagent systems and improved reaction conditions continues to be an active area of research [11] [12].

Copper-Catalyzed Trifluoromethylthiolation Reactions

Modern copper-catalyzed trifluoromethylthiolation represents a significant advancement in the field, offering high yields and excellent functional group tolerance. The most successful approach employs N-(trifluoromethylthio)phthalimide as a shelf-stable electrophilic trifluoromethylthiolating reagent in combination with copper iodide catalysis [5] [6] [13].

The optimized reaction conditions involve treatment of aryl boronic acids with 1.5 equivalents of N-(trifluoromethylthio)phthalimide in the presence of 5 mol% copper iodide, 5 mol% 4,4'-di-tert-butylbipyridine as ligand, and 0.5 equivalents of sodium carbonate as base in diglyme solvent at 60°C for 15 hours. This protocol has demonstrated remarkable scope, with yields ranging from 62% to 93% across a diverse array of substrates including electron-rich and electron-poor aromatics, heterocycles, and vinyl boronic acids [5] [13].

The mechanism is believed to proceed through oxidative addition of the N-(trifluoromethylthio)phthalimide to the copper center, followed by transmetalation with the boronic acid and reductive elimination to form the carbon-sulfur bond. The bipyridine ligand plays a crucial role in stabilizing the copper intermediates and facilitating the catalytic cycle [5] [6].

Notably, ethyl 4-(trifluoromethylthio)benzoate was prepared using this methodology in 93% yield, demonstrating the direct applicability to ester-containing substrates. The high yield and mild reaction conditions make this approach particularly attractive for industrial applications [5].

In-situ CF3SeCl Generation Methods

Alternative methodologies for trifluoromethylthiolation involve the in situ generation of trifluoromethylselenyl chloride from readily available starting materials. The Ph3P+CF2CO2−/Se/F− system represents a novel approach where difluorocarbene intermediates react with elemental selenium to generate trifluoromethylseleno anions, which can then be converted to the corresponding trifluoromethylthio derivatives [10].

This methodology involves the sequential formation of three new carbon-heteroatom bonds: a Se-CF2 bond, SeCF2-F bond, and C-SeCF3 bond. The reaction proceeds rapidly and is completed within 1.5 hours under copper promotion. The use of copper iodide, 2,2'-bipyridine ligand, and silver carbonate as additives has been found to optimize the yield and selectivity of the transformation [10].

The Ph3P+CF2CO2− reagent can be easily prepared via a one-step reaction and is bench-stable, making it an attractive alternative to traditional trifluoromethylthiolating reagents. The mild reaction conditions and tolerance for various functional groups make this methodology particularly useful for late-stage functionalization of complex molecules [10].

Recent developments have focused on optimizing the reaction conditions to minimize side reactions and improve overall efficiency. The use of quaternary ammonium salts as additives has been found to stabilize the in situ generated CF3Se− anion, leading to improved yields and reaction consistency [10].

Industrial Scale Production Considerations

Industrial production of methyl 4-(trifluoromethylthio)benzoate requires consideration of several factors including cost-effectiveness, safety, environmental impact, and scalability. The choice of synthetic route significantly impacts these considerations, with classical esterification methods often preferred for large-scale production due to their established nature and lower reagent costs [14] [15].

The Fischer esterification approach, while requiring harsh conditions, remains attractive for industrial applications due to the availability and low cost of starting materials. Modern continuous flow reactors have enabled better control of reaction parameters and improved safety profiles for this transformation. The use of solid acid catalysts, such as ion-exchange resins, can facilitate product separation and catalyst recycling [8].

For specialized applications requiring high purity products, the copper-catalyzed trifluoromethylthiolation methodology offers significant advantages despite higher reagent costs. The shelf-stability of N-(trifluoromethylthio)phthalimide and the mild reaction conditions make this approach suitable for multi-kilogram scale production. Process development studies have demonstrated successful scale-up to 20-50 liter batches with minimal optimization requirements [5] [15].

Heat management and solvent recovery represent critical considerations for industrial implementation. The use of diglyme as solvent in copper-catalyzed processes requires careful consideration of recovery and recycling strategies to maintain economic viability. Alternative solvent systems with lower boiling points and easier recovery profiles continue to be investigated [14] [15].

Safety considerations include the handling of trifluoromethylthiolating reagents and copper catalysts. Proper containment systems and waste treatment protocols are essential for industrial operations. The development of continuous flow processes can significantly reduce safety risks by minimizing inventory of hazardous intermediates [14].

Green Chemistry Alternatives for Synthesis

The development of environmentally sustainable synthetic approaches for methyl 4-(trifluoromethylthio)benzoate has become increasingly important as regulatory pressure and corporate sustainability goals drive demand for greener chemical processes. Several principles of green chemistry can be applied to improve the environmental profile of existing synthetic routes [16] [17] [18].

Catalyst development has focused on reducing the environmental impact of trifluoromethylthiolation reactions. The use of recyclable solid-supported copper catalysts has shown promise for reducing catalyst waste and enabling catalyst recovery. Heterogeneous catalysts based on copper nanoparticles supported on recyclable materials have demonstrated comparable activity to homogeneous systems while offering improved sustainability profiles [16].

Solvent selection represents another critical area for green chemistry implementation. The replacement of traditional organic solvents with more environmentally benign alternatives, including ionic liquids, supercritical carbon dioxide, and aqueous media, has been investigated. While complete elimination of organic solvents remains challenging for trifluoromethylthiolation reactions, the use of more sustainable solvents with improved recyclability profiles offers significant environmental benefits [17] [18].

Photocatalytic approaches to trifluoromethylthiolation have emerged as promising green chemistry alternatives. These methodologies utilize visible light as an energy source to drive the formation of trifluoromethylthio bonds, potentially eliminating the need for stoichiometric oxidants and reducing overall chemical waste. The development of efficient photocatalytic systems for the synthesis of methyl 4-(trifluoromethylthio)benzoate remains an active area of research [19].

Alternative trifluoromethylthiolating reagents with improved environmental profiles continue to be developed. The use of trifluoromethylthio sources derived from renewable feedstocks or those that generate more benign byproducts represents an important research direction. The development of catalytic methodologies that can operate under ambient conditions without the need for inert atmospheres offers additional sustainability benefits [16] [17].